molecular formula C10H18N2O4 B1656470 Diethyl tetrahydropyridazine-1,2-dicarboxylate CAS No. 52944-50-0

Diethyl tetrahydropyridazine-1,2-dicarboxylate

Cat. No.: B1656470
CAS No.: 52944-50-0
M. Wt: 230.26 g/mol
InChI Key: GLHVURYAUZFWDY-UHFFFAOYSA-N
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Description

Diethyl tetrahydropyridazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52944-50-0

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl diazinane-1,2-dicarboxylate

InChI

InChI=1S/C10H18N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h3-8H2,1-2H3

InChI Key

GLHVURYAUZFWDY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCCCN1C(=O)OCC

Canonical SMILES

CCOC(=O)N1CCCCN1C(=O)OCC

52944-50-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dibromobutane (81.4 mL, 0.682 mol) is added over 1 hour to a mixture of 1,2-dicarbethoxyhydrazine (100 g, 0.568 mol) and potassium carbonate (158 g, 1.14 mol) in acetonitrile (600 mL). The resultant reaction mixture is refluxed for 6 hours, cooled to room temperature, and filtered. The filtrate is concentrated in vacuo to obtain a yellow liquid which is distilled under reduced pressure to give the title product as a colorless liquid (90.8 g, bp 115°-120° C. at 0.9 mm Hg).
Quantity
81.4 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500-ml, four-necked flask equipped with a reflux condenser, a stirrer and a thermometer were charged 35.2 g (0.2 mole) of diethyl hydrazinedicarboxylate, 25.9 g (0.204 mole) of 1,4-dichlorobutane, 200 ml of 1,3-dimethylimidazolidinone and 22.4 g (0.4 mole) of potassium hydroxide, gradually warmed up to 50°-60° C. and aged for 3 hours. After completion of the reaction, the reaction mixture was cooled and filtered to remove the solid matters, after which the solvent was removed by distillation under reduced pressure. The residue obtained was distilled under reduced pressure (110° C./1 mmHg) to obtain 33.0 g of diethyl hexahydropyridazine-1,2-dicarboxylate. The yield was 72%.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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